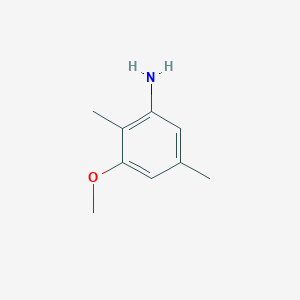

3-Methoxy-2,5-dimethylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMJHZBOUJHHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Methoxy 2,5 Dimethylaniline

Synthetic Routes for 3-Methoxy-2,5-dimethylaniline

The synthesis of this compound can be approached through several distinct chemical pathways. The following sections provide a detailed examination of these methodologies.

Alkylation of Aniline (B41778) with Methanol (B129727) or Dimethyl Ether

The alkylation of anilines with light alcohols such as methanol is a well-established industrial process, typically aimed at producing N-alkylated and N,N-dialkylated anilines rather than introducing an alkoxy group onto the aromatic ring. This process is generally carried out at high temperatures and pressures in the presence of an acid catalyst.

In a typical industrial synthesis of N,N-dimethylaniline, aniline is reacted with an excess of methanol. mdpi.com The reaction can be performed in either a liquid phase or a gas phase. In the liquid phase method, aniline, methanol, and a catalyst like sulfuric acid are heated in an autoclave at temperatures around 210-215°C and pressures of 3-3.3 MPa. mdpi.com Gas-phase methods involve passing a vapor mixture of aniline and methanol over a solid catalyst, such as γ-alumina or chromium phosphate (B84403), at temperatures ranging from 320°C to over 573 K. mdpi.comresearchgate.net While highly efficient for N-methylation, this method does not directly yield this compound from 2,5-dimethylaniline (B45416). To synthesize the target compound, a precursor such as 2,5-dimethyl-3-aminophenol would be required, which could then be O-alkylated with a methylating agent.

Nucleophilic Aromatic Substitution Approaches, e.g., using 3-bromo-2,5-dimethylaniline (B2971205) with NaOMe/MeOH

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce a methoxy (B1213986) group onto an appropriately activated aromatic ring. This pathway involves the substitution of a leaving group, typically a halide, by a nucleophile. For the synthesis of this compound, the corresponding precursor would be 3-bromo-2,5-dimethylaniline.

The reaction proceeds by the attack of a potent nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻) from sodium methoxide, on the carbon atom bearing the bromine atom. google.com The reaction is typically conducted in methanol, which serves as both the solvent and the source for the methoxide base. The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups can significantly accelerate the reaction. In the absence of strong activating groups, more forcing conditions such as elevated temperatures may be required.

Analogous reactions demonstrate the feasibility and high efficiency of this approach. For instance, the etherification of 3-bromo-4-fluoronitrobenzene (B1266112) with sodium methoxide in methanol proceeds at temperatures from 10°C to 60°C, yielding the methoxy-substituted product in yields as high as 96.6%. google.com Similarly, 3,5-dibromopyridine (B18299) reacts with sodium methoxide in DMF at 70-90°C to produce 3-bromo-5-methoxypyridine (B189597) with yields between 62% and 73%. chemicalbook.com These examples suggest that the synthesis of this compound from 3-bromo-2,5-dimethylaniline and sodium methoxide is a viable and potentially high-yielding method.

Reductive Amination of Nitro Precursors

Although termed "reductive amination" in the outline, the standard and direct synthesis of an aniline derivative from a nitro precursor involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry. The precursor for this route is 1-methoxy-2,5-dimethyl-3-nitrobenzene.

A wide array of reducing agents can be employed for this purpose. Classical methods include the use of metals in acidic solution (e.g., tin and hydrochloric acid) or catalytic hydrogenation. Catalytic hydrogenation involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. mdpi.com This method is often preferred due to its clean nature and high efficiency. For example, the reduction of various substituted nitroarenes can be achieved with high selectivity using catalytic systems. acs.org

More modern methods utilize other hydride reagents. A general procedure for the reduction of nitrobenzene (B124822) to aniline using sodium borohydride (B1222165) (NaBH₄) in water with a magnetic nanocatalyst has been reported to give a 96% yield. chemicalbook.com This highlights the high efficiency typical for the reduction of aromatic nitro compounds to their corresponding anilines.

Synthesis via 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one and dimethyl sulfate

A more complex and specific synthetic pathway utilizes the cyclic precursor, 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one. This multi-step, one-pot procedure leads to the formation of the aromatic ring and the introduction of the methoxy group concurrently.

A procedure for the synthesis of the closely related 3-Methoxy-2-methylaniline demonstrates this pathway. chemicalbook.com The process begins with the treatment of 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one with a strong base, potassium tert-butoxide, in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures (-15°C to 5°C). chemicalbook.com This step facilitates an elimination reaction. Following this, a methylating agent, dimethyl sulfate, is added to the reaction mixture. The subsequent reaction cascade results in methylation and aromatization to form the final aniline product. This specific synthesis was reported to achieve a high yield of 89% as determined by HPLC assay. chemicalbook.com This route represents an intricate but effective method for constructing the target molecule from a non-aromatic precursor.

Catalytic Dehydrogenation of Cyclic Oximes (Analogue: 3,5-dimethyl-2-cyclohexenone oxime to 3,5-dimethylaniline)

Aromatization of cyclic precursors provides another avenue to substituted anilines. This method involves the catalytic dehydrogenation of a cyclohexenone oxime derivative. The synthesis of 3,5-dimethylaniline (B87155) from 3,5-dimethyl-cyclohexenone oxime serves as a direct analogue for this process.

According to a patented process, 3,5-dimethylaniline is prepared by passing 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a catalyst containing a noble metal from the 8th subgroup of the Periodic Table. google.com The reaction is conducted at high temperatures, typically ranging from 200°C to 500°C, with a preferred range of 270°C to 380°C. google.com The preferred catalysts for this transformation are palladium or platinum, often supported on materials like carbon, alumina, or silica. google.com This gas-phase catalytic dehydrogenation converts the cyclic oxime directly into the corresponding aromatic amine. Applying this logic, this compound could be synthesized from a 3-methoxy-2,5-dimethyl-cyclohexenone oxime precursor under similar conditions.

Comparison and Evaluation of Synthetic Efficiencies and Selectivities

The choice of a synthetic route for this compound depends on factors such as precursor availability, desired yield, scalability, and reaction conditions. Each of the discussed methods presents a unique profile of advantages and disadvantages.

| Synthetic Route | Precursor(s) | Key Reagents | Typical Conditions | Reported Yield (Analogous) | Selectivity & Remarks |

| Alkylation of Aniline | 2,5-Dimethylaniline, Methanol | Acid catalyst (e.g., H₂SO₄) | High Temp (200-350°C), High Pressure | N/A | Not a direct route to the target compound; produces N-alkylated anilines. |

| Nucleophilic Aromatic Substitution | 3-Bromo-2,5-dimethylaniline | NaOMe, MeOH | Moderate to High Temp (e.g., 20-90°C) | 62-97% | High selectivity for substitution. Yield depends on substrate and conditions. |

| Reduction of Nitro Precursor | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | H₂/Pd, Sn/HCl, NaBH₄ | Varies (mild to moderate) | >95% | Generally very high yield and selectivity for the reduction of the nitro group. |

| Via Iodo-cyclohexenone | 3-Amino-6-iodo-2,5-dimethyl-2-cyclohexen-1-one | 1. K-OᵗBu 2. (CH₃)₂SO₄ | Low Temp (-15°C to 5°C) | 89% | High-yielding but involves a complex, specific precursor and multi-step one-pot sequence. |

| Catalytic Dehydrogenation of Oxime | 3-Methoxy-2,5-dimethyl-cyclohexenone oxime | Pd or Pt catalyst | Gas phase, High Temp (270-380°C) | Not specified, but described as efficient | A specialized route requiring high-temperature, gas-phase equipment. |

The reduction of the corresponding nitro precursor stands out as a highly efficient and straightforward method, likely offering the highest yields and operational simplicity, provided the nitro-substituted starting material is accessible. The nucleophilic aromatic substitution route is also a strong candidate, demonstrating high yields in analogous systems and representing a classical approach to forming aryl ethers. The synthesis via the iodo-cyclohexenone intermediate is a potent, high-yielding method but relies on the availability of a rather complex starting material. The catalytic dehydrogenation of a cyclic oxime is an elegant approach but requires specialized equipment for high-temperature, gas-phase reactions. Finally, the alkylation of an aniline derivative with methanol is not a direct path to the ring-substituted target compound and is therefore unsuitable for its direct preparation.

Chemical Reactivity and Mechanism Studies

This section delves into the chemical reactivity and mechanistic pathways of this compound, exploring a range of reactions that are characteristic of substituted aromatic amines.

Oxidation Reactions leading to Quinones or other Oxidized Derivatives

The oxidation of substituted anilines, such as this compound, can lead to a variety of products, including quinones and quinone imines. The outcome of the reaction is highly dependent on the oxidant used and the reaction conditions. Aniline derivatives can be oxidized to quinones using reagents like Fremy's salt (potassium nitrosodisulfonate). mdpi.com

Studies on analogous compounds, such as 3-methoxy-4-tert-butylaniline, have shown that oxidation with reagents like potassium ferricyanide (B76249) or silver oxide can yield complex mixtures of products. csu.edu.aursc.org These products can include azobenzenes, phenazines, and various N-aryl quinone imines. csu.edu.aursc.org The formation of these compounds often proceeds through intermediate iminocyclohexadienes. rsc.org Chromatographic separation of the initial oxidation products can sometimes lead to the formation of further derivatives. csu.edu.aursc.org Given its structure, the oxidation of this compound would be expected to proceed similarly, though specific product distributions would require experimental verification.

| Oxidizing Agent | Potential Product Type | Reference |

|---|---|---|

| Fremy's Salt (Potassium nitrosodisulfonate) | Quinones | mdpi.com |

| Potassium Ferricyanide | Azobenzenes, Phenazines, N-aryl-p-quinone imines | csu.edu.aursc.org |

| Silver Oxide | Azobenzenes, Phenazines, N-aryl-o-quinone di-imines | csu.edu.aursc.org |

| Electrochemical Oxidation | Hydroxyquinone derivatives | mdpi.com |

Reduction Reactions, e.g., converting nitro groups to amines

The synthesis of this compound typically involves the reduction of the corresponding nitroaromatic compound, 1-methoxy-3,5-dimethyl-2-nitrobenzene. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org This conversion can be achieved using a wide variety of reducing agents and methodologies, offering flexibility in terms of cost, efficiency, and functional group tolerance. organic-chemistry.org

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. organic-chemistry.org Other effective systems involve metal-free reductions, such as using trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, which is known for its wide applicability and tolerance of other functional groups. organic-chemistry.org A complex of chromium with a cyclic (alkyl)(amino)carbene (CAAC) ligand has been shown to catalyze the deoxygenative hydroboration of nitro compounds to yield anilines. organic-chemistry.org Additionally, reagents like potassium borohydride (KBH₄) in combination with iodine, or systems like iron(II) chloride (FeCl₂) with sodium bisulfite (NaHSO₃), can be employed to achieve this transformation. organic-chemistry.org

| Reagent/Catalyst System | Reaction Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H₂ gas or transfer hydrogenation (e.g., hydrazine) | mdpi.com |

| Trichlorosilane (HSiCl₃) and Tertiary Amine | Metal-free, mild conditions | organic-chemistry.org |

| Potassium Borohydride (KBH₄) and Iodine (I₂) | In situ generation of BI₃ as the active reductant | organic-chemistry.org |

| Iron(II) Chloride (FeCl₂) and Sodium Bisulfite (NaHSO₃) | Mild conditions, tolerant of many functional groups | organic-chemistry.org |

| Tetrahydroxydiboron | Metal-free, often in water | organic-chemistry.org |

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its four substituents: one amino group, one methoxy group, and two methyl groups. All of these are considered activating groups, meaning they increase the rate of EAS compared to benzene (B151609) by donating electron density to the ring. lumenlearning.com All activating groups are also ortho, para-directors. minia.edu.eg

The directing power of these groups generally follows the order: -NH₂ > -OR > -Alkyl.

Amino group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen, which can be donated to the aromatic ring through resonance. pressbooks.pub It strongly directs incoming electrophiles to the ortho and para positions.

Methoxy group (-OCH₃): This is also a strongly activating, ortho, para-directing group, donating electron density via resonance from the oxygen's lone pairs. organicchemistrytutor.com

Methyl groups (-CH₃): These are weakly activating, ortho, para-directing groups that donate electron density through an inductive effect. minia.edu.eg

In this compound, the amino group at C1 is the most powerful activating and directing group. The positions ortho to the amine are C2 and C6, and the para position is C4.

The C2 position is substituted with a methyl group.

The C4 position is unsubstituted.

The C6 position is unsubstituted.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The methoxy group at C3 and the methyl group at C5 will further activate the ring, but the primary directional influence comes from the amino group. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at the C6 position compared to the C4 position, although the electronic activation from the C1-amino and C3-methoxy groups makes both C4 and C6 highly reactive sites.

| Substituent | Position | Effect on Reactivity | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -OCH₃ (Methoxy) | C3 | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -CH₃ (Methyl) | C2 | Weakly Activating | Ortho, Para | Inductive (Donating) |

| -CH₃ (Methyl) | C5 | Weakly Activating | Ortho, Para | Inductive (Donating) |

Diazotization Reactions and their Application in Dye Synthesis

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). scialert.netorientjchem.org The process converts the primary amino group into a diazonium salt (-N₂⁺).

Aryl diazonium salts are valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can also act as a weak electrophile. scirp.org Their primary application is in azo coupling reactions to produce azo dyes. researchgate.net In an azo coupling reaction, the diazonium salt is reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols). scialert.netscirp.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in an electrophilic aromatic substitution that forms an azo compound, characterized by the -N=N- chromophore. scialert.net

The specific color and properties of the resulting dye depend on the structures of both the diazo component (derived from this compound) and the coupling component. The methoxy and dimethyl substituents on the aniline ring would influence the final shade of the dye. scialert.net

| Step | Process | Typical Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Primary aromatic amine, Sodium nitrite (NaNO₂), Strong acid (e.g., HCl) | Aryl Diazonium Salt |

| 2 | Azo Coupling | Aryl diazonium salt, Electron-rich coupling component (e.g., phenol, aniline) | Azo Dye |

Photochemical Reactions and Formation of Reactive Intermediates

The study of the photochemical reactions of aromatic amines reveals that they can undergo photodissociation upon exposure to ultraviolet light. researchgate.net This can lead to the cleavage of either the nitrogen-hydrogen (N-H) or carbon-nitrogen (C-N) bonds, forming reactive intermediates such as aminium radicals. researchgate.net As a class, aromatic amines like xylidines (dimethylanilines) can absorb light and have the potential for direct photolysis in the environment. nih.gov

In solution, aromatic amines can also participate in reactions with photochemically-produced species like hydroxyl and peroxy radicals. nih.gov The specific photochemical behavior of this compound would depend on factors like the wavelength of irradiation and the solvent. The presence of electron-donating methoxy and methyl groups could influence the electronic excited states and the subsequent reaction pathways of the molecule. For instance, related N,N-dimethylanilines have been shown to participate in the photoreduction of o-benzoquinones, leading to the formation of pyrocatechol (B87986) monoethers. researchgate.net

Amination Reactions (Analogue: 4-methoxy-N,N-dimethylaniline with aryl halides)

While this compound is a primary amine, its reactivity in C-N bond-forming cross-coupling reactions can be understood by analogy to similar substituted anilines. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides or triflates. wikipedia.org This reaction has broad utility due to its tolerance of various functional groups and its ability to overcome the limitations of older methods. wikipedia.org

The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial and has evolved over several "generations" to improve reaction scope and efficiency. wikipedia.org Research on analogues such as 4-methoxy-N,N-dimethylaniline demonstrates the feasibility of such couplings. For example, 4-methoxy-N,N-dimethylaniline has been successfully coupled with various chlorotoluenes (aryl chlorides) using a transition-metal-free system mediated by potassium tert-butoxide in DMSO, yielding the desired aminated products in good to excellent yields. researchgate.net This indicates that the methoxy- and dimethyl-substituted aniline framework is compatible with amination coupling conditions. A primary amine like this compound could similarly be expected to act as a nucleophile in Buchwald-Hartwig reactions with a variety of aryl halides.

| Component | Function | Examples | Reference |

|---|---|---|---|

| Aryl Halide/Triflate | Electrophile | Aryl bromides, aryl chlorides, aryl triflates | wikipedia.org |

| Amine | Nucleophile | Primary amines, secondary amines, anilines | wikipedia.org |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | libretexts.orgchemrxiv.org |

| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, XantPhos, RuPhos | wikipedia.orgresearchgate.net |

| Base | Deprotonates the amine; facilitates reductive elimination | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.org |

N-Formylation of Anilines with CO2 and Hydrosilanes (Analogue: 3,5-dimethylaniline)

The N-formylation of anilines using carbon dioxide (CO2) as a C1 source represents a green and sustainable approach to synthesizing formamides. This transformation is typically achieved in the presence of a reducing agent, such as a hydrosilane, and is often facilitated by a catalyst. The reaction is of significant interest as it utilizes abundant and non-toxic CO2 to create valuable chemical intermediates.

The N-formylation of 3,5-dimethylaniline, an analogue of this compound, serves as a pertinent example of this methodology. The reaction involves the activation of CO2 and its subsequent reaction with the amine, followed by reduction. Various catalytic systems, including those based on organocatalysts, ionic liquids, and transition metal complexes, have been explored to promote this reaction efficiently. The choice of catalyst, solvent, and hydrosilane can significantly influence the reaction's yield and selectivity.

Research has shown a dependency of the reaction yield on the pKa of the catalyst used in the N-formylation of various anilines, including 3,5-dimethylaniline. orgsyn.org For instance, a catalyst system composed of commercially available zinc acetate (B1210297) (Zn(OAc)2) and 1,10-phenanthroline (B135089) has been shown to be effective for the N-formylation of other anilines, highlighting the potential for similar systems to be applied to 3,5-dimethylaniline. chemicalbook.com In such reactions, a hydrosilane like phenylsilane (B129415) (PhSiH3) acts as the reducing agent. researchgate.net The general reaction proceeds under a CO2 atmosphere, with the catalyst activating both the Si-H and N-H bonds to facilitate the formylation process. chemicalbook.com

Below is a representative data table illustrating the types of results obtained in such N-formylation reactions for aniline analogues.

Table 1: N-Formylation of Aniline Analogues with CO2 and Hydrosilanes

Aniline Analogue Catalyst Hydrosilane Temperature (°C) CO2 Pressure Yield (%) N-methylaniline Zn(OAc)2/phen PhSiH3 25 1 atm 92 N-methylaniline [VBTAm]Cl (PIL) PhSiH3 Room Temp 1 bar 99 N-methylaniline [NiCl2(tpm)]·3H2O NaBH4 80 5 bar Up to 97.6 (Conversion)

Data is representative of typical conditions and yields for aniline analogues as specific data for 3,5-dimethylaniline was not fully detailed in the provided search results. chemicalbook.comresearchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In a ¹H NMR spectrum of 3-Methoxy-2,5-dimethylaniline, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display two singlets for the two non-equivalent aromatic protons, a consequence of the fully substituted ring. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet, while the two methyl (-CH₃) groups attached to the aromatic ring would also each produce a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H | ~6.5 - 7.0 | Singlet |

| Aromatic C-H | ~6.5 - 7.0 | Singlet |

| Amine (-NH₂) | Variable (e.g., ~3.5 - 4.5) | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Aromatic -CH₃ | ~2.2 | Singlet |

| Aromatic -CH₃ | ~2.1 | Singlet |

Note: Predicted values are based on standard chemical shift ranges and data for analogous compounds.

A ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in unique electronic environments. The six aromatic carbons would resonate in the typical downfield region for substituted benzenes. The carbon attached to the oxygen of the methoxy group and the carbon attached to the nitrogen of the amine group would have characteristic shifts influenced by these heteroatoms. The remaining three signals would correspond to the methoxy carbon and the two methyl group carbons. For comparison, the related compound 3,5-dimethylaniline (B87155) shows aromatic carbon signals in the range of 110-150 ppm and a methyl carbon signal around 21 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~150 - 160 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-C (substituted) | ~120 - 140 |

| Aromatic C-H | ~110 - 125 |

| Methoxy (-OCH₃) | ~55 - 60 |

| Aromatic -CH₃ | ~15 - 25 |

Note: Predicted values are based on standard chemical shift ranges and data for analogous compounds like 2,5-dimethylaniline (B45416) and 3,5-dimethylaniline. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can offer structural clues through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 151, corresponding to its molecular weight. biosynth.com The fragmentation of anilines and aromatic ethers is well-characterized. Common fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from a methyl or methoxy group to yield a fragment at m/z 136, or the loss of a methoxy radical (•OCH₃) resulting in a fragment at m/z 120. Alpha-cleavage, typical for amines, could also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic bands. The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations would appear just below and just above 3000 cm⁻¹, corresponding to the aliphatic (methyl) and aromatic protons, respectively. The presence of the methoxy group would be confirmed by a strong C-O stretching band, typically found between 1200 and 1275 cm⁻¹ for aryl ethers. Aromatic C=C stretching vibrations would produce peaks in the 1400-1600 cm⁻¹ range. For the related compound 2,5-dimethylaniline, Fourier transform infrared (FTIR) spectral studies have been conducted to analyze its vibrational modes. sigmaaldrich.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | C-H Stretch (asymmetric & symmetric) | 2850 - 2975 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl Ether (-OCH₃) | C-O Stretch (asymmetric) | 1200 - 1275 |

Note: Ranges are based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic ring. The presence of both the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes with non-bonding electrons, would be expected to shift the characteristic benzene (B151609) absorption bands to longer wavelengths (a bathochromic shift). These substituent groups extend the conjugated system through resonance, decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar molecules like 3,5-dimethylaniline show absorption in the UV range, indicating that photolysis could be a potential environmental degradation pathway. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. While specific XPS data for this compound was not found, studies on related aniline (B41778) derivatives provide valuable insights into what could be expected.

In a typical XPS analysis of an aniline derivative, distinct peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) would be observed. researchgate.net The binding energies of these peaks are sensitive to the local chemical environment of the atoms. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the aromatic ring, the methyl groups, and the methoxy group. The N 1s peak would confirm the presence of the amino group, and its binding energy could provide information about its protonation state or involvement in intermolecular interactions. researchgate.netiucr.org Similarly, the O 1s peak would be characteristic of the methoxy group.

XPS can also be used to study the interaction of aniline derivatives with surfaces. For instance, research on the grafting of aniline derivatives onto silicon surfaces has utilized XPS to analyze the resulting chemical bonds. researchgate.net Such studies are relevant for understanding how molecules like this compound might be used in surface modification and materials science.

Time-Resolved Photoelectron Imaging for Electronic Relaxation Dynamics (Analogue: 3,5-dimethylaniline)

Time-resolved photoelectron imaging (TRPEI) is a sophisticated technique used to study the ultrafast dynamics of molecules after they are excited by a laser pulse. By analyzing the kinetic energy and angular distribution of the ejected electrons as a function of time, researchers can map the flow of energy within the molecule.

Studies on 3,5-dimethylaniline following ultraviolet excitation have revealed complex relaxation pathways. rsc.orghw.ac.ukaip.orgresearchgate.net Upon excitation, the molecule is promoted to an electronically excited state. From there, it can undergo various processes, including internal conversion to lower-lying electronic states, vibrational relaxation, and even dissociation. aip.org

For 3,5-dimethylaniline, research has shown that following excitation at 250 nm, the molecule can populate both the S1(ππ) and S2(3s/πσ) excited states. hw.ac.ukaip.orgresearchgate.net The S2 state can then decay through direct dissociation along the N-H bond or by internal conversion to the S1 state. aip.org Interestingly, in 3,5-dimethylaniline, the direct dissociation mechanism appears to be the dominant pathway for the decay of the S2 state, which is different from what is observed in aniline and N,N-dimethylaniline. aip.orgresearchgate.net This difference is attributed to the effect of the methyl groups on the relative rates of the two decay pathways. researchgate.net

These findings for 3,5-dimethylaniline suggest that the methoxy and methyl substituents in this compound would also play a crucial role in dictating its photophysical behavior and relaxation dynamics. The electron-donating nature of these groups would influence the energies of the excited states and the potential energy surfaces, thereby affecting the rates and outcomes of the relaxation processes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular characteristics at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. pku.edu.cn For substituted anilines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize molecular geometries and predict electronic structures. pku.edu.cn These calculations provide access to key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is particularly significant as it relates to the molecule's ability to donate an electron, while the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. chemrevlett.com

Reactivity predictions are a major application of DFT. A good correlation has been found between the computed energy of the HOMO for neutral anilines in an aqueous solution and their oxidation potential. rsc.orgumn.edu Furthermore, DFT can be used to calculate various reactivity descriptors. chemrevlett.com These theoretical indices help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby elucidating the compound's reaction mechanisms. chemrevlett.com For instance, studies on similar molecules have used DFT to explore physicochemical properties and reaction barriers, offering reliable insights into local electrophilicity and nucleophilicity. chemrevlett.com

Table 1: Representative Theoretical Electronic Properties for Substituted Anilines

This table presents illustrative data for related aniline (B41778) compounds to demonstrate the type of information generated via DFT calculations, as specific values for 3-Methoxy-2,5-dimethylaniline are not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | - | - | High |

| 2-Hydroxyacetophenone | - | - | Low |

| 2,5-Dimethylaniline (B45416) | -0.8453 (Oxidation Potential, V) | - | - |

| 2,4,6-Trimethylaniline | -0.6955 (Oxidation Potential, V) | - | - |

Source: chemrevlett.com, rsc.org

Ab Initio Coupled-Cluster Calculations for Excited State Energies and Properties

Ab initio coupled-cluster (CC) methods are high-level computational techniques that provide highly accurate results, particularly for the electronic energies of excited states. researchgate.netarxiv.org While computationally intensive, they are invaluable for studying photochemistry and photophysics. rsc.org

Research on closely related molecules, such as aniline and 3,5-dimethylaniline (B87155), has utilized time-resolved photoelectron imaging supported by ab initio coupled-cluster calculations to investigate electronic relaxation dynamics following ultraviolet (UV) excitation. researchgate.netrsc.org These studies provide insight into the non-adiabatic coupling interactions between the lowest lying singlet excited states, typically the S1(ππ) and S2(3s/πσ) states. researchgate.net For 3,5-dimethylaniline, upon UV excitation, the S2(3s/πσ*) state appears to decay primarily through a direct dissociation mechanism, a pathway that is influenced by the methylation of the aromatic ring. researchgate.net Such calculations are crucial for understanding the photostability and dissociation pathways of aniline derivatives. rsc.org

Computational Electrochemistry: Prediction of Aqueous One-Electron Oxidation Potentials

Computational electrochemistry is a powerful field for predicting the redox properties of molecules. rsc.org The aqueous one-electron oxidation potential of substituted anilines can be effectively computed using a combination of semiempirical molecular orbital theory and DFT. rsc.orgumn.edu These methods often employ a thermodynamic cycle to dissect the free energy of oxidation into gas-phase ionization energy and solvation free energies of the neutral and radical cation species. acs.org

Linear relationships are often established between theoretically predicted values and experimental data, allowing for the accurate prediction of oxidation potentials for a wide range of compounds. rsc.orgumn.edu For a set of 21 mono- and di-substituted anilines, this approach yielded mean unsigned errors as low as 0.02 V over a training set and 0.09 V for a test set. rsc.org The energy of the HOMO, calculated via DFT, serves as a simple yet effective computed property that correlates well with the oxidation potential. umn.edu The SMD implicit solvent model, combined with high-accuracy gas-phase methods like CBS-QB3, has been recommended for achieving reliable predictions, with mean unsigned errors in computed oxidation potentials around 0.27 V. acs.org

Table 2: Experimental and Predicted Aqueous One-Electron Oxidation Potentials for Substituted Anilines

| Compound | Experimental E° (V) | Predicted E° (V) |

|---|---|---|

| Aniline | 1.02 | 1.02 |

| 2,4-Dimethylaniline | 0.86 | 0.89 |

| 2,5-Dimethylaniline | 0.88 | 0.89 |

| 2,6-Dimethylaniline (B139824) | 0.90 | 0.91 |

| 3,5-Dimethylaniline | 0.93 | 0.93 |

| m-Nitroaniline | 1.25 | 1.28 |

| p-Nitroaniline | 1.34 | 1.44 |

Source: Data extracted from a study on substituted anilines. umn.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable low-energy structures a molecule can adopt. acs.org For this compound, this involves determining the preferred orientations of the methoxy (B1213986) and amine functional groups relative to the benzene (B151609) ring. For related meta-substituted methoxyanilines, theoretical studies have considered both syn and anti conformers to compute averaged thermochemical energies. umn.edu

Molecular dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, providing a view of its dynamic behavior. mdpi.com Using classical force fields, MD simulations can explore the conformational landscape of the molecule in various environments, such as in an aqueous solution. nih.gov This allows for the characterization of properties like structural flexibility, solvent interactions, and the identification of sparsely populated but functionally relevant conformational states. nih.gov While specific MD studies on this compound are not prominent in the literature, the application of these methods would be crucial for understanding its interactions in biological or material science contexts. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's structural or physicochemical properties with its biological activity or toxicity. marquette.edu These models are fundamental in fields like drug discovery and toxicology. mmu.ac.ukfrontiersin.org

For aniline derivatives, SAR studies have been used to design specific inhibitors for enzymes like human arylamine N-acetyltransferase 1 (hNAT1). mmu.ac.uk In such studies, computational modeling is used alongside experimental synthesis to optimize inhibitor potency. mmu.ac.uk A typical QSAR workflow involves calculating a set of molecular descriptors for a series of compounds, which can include electronic (e.g., atomic charges), topological, or conformational properties. These descriptors are then used to build a statistical model that relates them to a measured activity. marquette.edu For this compound, descriptors quantifying its size, shape, and electronic features would be calculated and used to predict its activity within a given biological or toxicological context.

Group Contribution Methods for Thermochemical Properties

Group contribution (GC) methods are a computationally efficient approach for estimating the thermochemical properties of organic compounds, such as the standard enthalpy of formation (ΔfH°). mdpi.com This method is based on the principle that a molecular property can be approximated by summing the contributions of its individual functional groups. researchgate.net

Recent advancements in GC methods have led to models that can predict the gas-phase heat of formation with "chemical accuracy" (within 4 kJ/mol). mdpi.com These models are parameterized using extensive experimental and high-level quantum calculation data. For substituted anilines, the introduction of specific interaction parameters, such as for steric hindrance between adjacent groups, is often necessary to achieve high accuracy. For example, a study on alkyl-substituted anilines showed that while the GC model value for 3,5-dimethylaniline was within chemical accuracy, the value for the more sterically hindered 2,6-dimethylaniline deviated by 7.4 kJ/mol, highlighting the need for careful parameterization. mdpi.com

Table 3: Gas-Phase Enthalpy of Formation (ΔfH°gas) for Related Aniline Derivatives

| Compound | Experimental ΔfH°gas (kJ/mol) | GC Model ΔfH°gas (kJ/mol) | Deviation (kJ/mol) |

|---|---|---|---|

| Aniline | 87.1 | 87.1 | 0.0 |

| N-methylaniline | 51.5 | 51.4 | -0.1 |

| N,N-dimethylaniline | 38.3 | 38.3 | 0.0 |

| 2,6-dimethylaniline | 1.8 | 9.2 | 7.4 |

| 3,5-dimethylaniline | 6.5 | 6.5 | 0.0 |

Source: mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role in Dye and Pigment Synthesis

Aromatic amines are foundational to the colorant industry, serving as key precursors in the manufacture of a wide array of synthetic dyes and pigments. researchgate.net The reactivity of the amino group and the aromatic ring allows for the creation of large, conjugated systems responsible for imparting color.

The primary application of aromatic amines like 3-Methoxy-2,5-dimethylaniline in colorant synthesis is in the production of azo compounds. biosynth.com Azo dyes, characterized by the functional group R-N=N-R', are the most widely used class of organic colorants. alfa-chemistry.com Their synthesis is typically achieved through a two-step process known as azo coupling. alfa-chemistry.comwikipedia.org First, the primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt using nitrous acid at low temperatures. wikipedia.org This salt then undergoes an electrophilic substitution reaction with a coupling partner, which is often another aromatic amine or a phenol. alfa-chemistry.com

Dimethylaniline and its derivatives are common coupling partners in this reaction. wikipedia.org For example, the well-known indicator Methyl yellow is an azo dye derived from dimethylaniline. wikipedia.org The specific substituents on the aniline (B41778) ring, such as the methoxy (B1213986) and methyl groups in this compound, influence the electronic properties of the final dye molecule, thereby affecting its color, intensity, and fastness properties.

This structural versatility allows for the design of a vast number of azo dyes. While specific commercial dyes derived directly from this compound are not prominently documented in public literature, its structure is suited for creating custom dyes for specialized applications. The general class of bisazo pigments, often used as high-performance organic photoconductors, is also synthesized from aromatic amine building blocks. imaging.org High-performance pigments, such as certain diarylide yellows and quinacridones, are valued for their superior stability and durability, and their synthesis relies on specialized aromatic intermediates. doi.org

Table 1: Examples of Azo Dyes Derived from Aniline Derivatives

| Dye Name | Diazo Component | Coupling Component | Resulting Color |

|---|---|---|---|

| Methyl yellow | Aniline | N,N-Dimethylaniline | Yellow wikipedia.org |

| Methyl red | Anthranilic acid | N,N-Dimethylaniline | Red alfa-chemistry.com |

| p-((3,5-difluorophenyl)azo)-N,N-dimethylaniline | 3,5-difluoroaniline | N,N-Dimethylaniline | Not specified ontosight.ai |

The widespread use of azo dyes has led to environmental and health concerns, as some derivatives can be carcinogenic or mutagenic. ontosight.ai This has prompted regulations restricting their use and has driven research towards developing safer, more environmentally benign colorants. The synthesis of new dye structures using novel intermediates like this compound is a key strategy in this field. By modifying the chemical structure of the aromatic amine precursor, chemists can fine-tune the properties of the resulting dye to reduce its potential toxicity and improve its stability and biodegradability, addressing the need for high-performance colorants with better environmental profiles.

Polymer Chemistry and Conducting Polymers

The field of conducting polymers has long investigated aniline and its derivatives for their unique electronic properties. The introduction of substituents onto the aniline ring, such as methyl and methoxy groups, serves to modify the physical and chemical characteristics of the resulting polymers, including solubility, processability, and conductivity. tsijournals.com

Monomer for the Synthesis of Poly(this compound) and Copolymers

This compound is a substituted aniline that can serve as a monomer for the synthesis of its corresponding homopolymer, poly(this compound), and various copolymers. The presence of both electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring is expected to influence the polymerization process and the final properties of the polymer. Electron-donating substituents generally lower the oxidation potential of the aniline monomer, facilitating polymerization. rsc.org However, the position and bulkiness of these groups also introduce steric effects.

Research on analogous monomers provides significant insight. For instance, the chemical oxidative polymerization of monomers like 2,5-dimethylaniline (B45416) and 2,5-dimethoxyaniline (B66101) has been successfully achieved using oxidizing agents such as ammonium (B1175870) persulfate in acidic media. tsijournals.com It has been noted that methoxy groups tend to favor the formation of the pernigraniline base form of the polymer, while methyl groups favor the emeraldine (B8112657) base form. tsijournals.com The polymerization of 2,5-dimethylaniline has been widely studied, leading to the production of poly(2,5-dimethylaniline) (PDMA), a material recognized for its good solubility and anticorrosive properties. researchgate.netresearchgate.net

The combination of a methoxy group at position 3 and methyl groups at positions 2 and 5 in this compound presents a unique structural arrangement. The steric hindrance from the methyl group ortho to the amine (position 2) could potentially impact the polymerization kinetics and the planarity of the resulting polymer chain, which in turn affects the degree of conjugation and electrical conductivity. rsc.org Studies on poly-2,5-alkoxyanilines have shown they possess a lower band gap and higher electrical conductivity compared to alkyl derivatives. rsc.org However, the replacement of an alkoxy group with an alkyl group can lead to a significant decrease in conductivity due to increased torque angle in the polymer's main chain caused by steric hindrance. rsc.org

| Monomer Analogue | Polymerization Method | Key Polymer Properties |

| 2,5-Dimethylaniline | Chemical or Electrochemical Oxidation tsijournals.comresearchgate.net | Good solubility, anticorrosive performance researchgate.netresearchgate.net |

| 2,5-Dimethoxyaniline | Chemical or Electrochemical Oxidation tsijournals.comscielo.br | Soluble, valuable electrochromic properties scielo.brresearchgate.net |

| o-Methoxyaniline | Chemical Oxidation tsijournals.com | Favors pernigraniline base formation tsijournals.com |

Investigation of Electrochemical Polymerization

Electrochemical polymerization is a key technique for creating thin, adherent films of conducting polymers directly onto electrode surfaces. Investigations into the electrochemical polymerization of 2,5-dimethylaniline (DMLA) have demonstrated that it can be effectively deposited on substrates like low carbon steel from an aqueous oxalic acid or sodium salicylate (B1505791) solution. researchgate.netiaea.org The process on steel involves distinct stages, including the initial dissolution of the metal surface to form an iron oxalate (B1200264) interphase, followed by passivation and subsequent polymer growth. iaea.org

The electrochemical behavior of the resulting poly(2,5-dimethylaniline) films shows that they are stable and electroactive. researchgate.net Similarly, poly(2,5-dimethoxyaniline) films have been deposited on indium tin oxide (ITO) glass electrodes, and their electrochromic properties have been studied. scielo.br For this compound, it is anticipated that electrochemical polymerization would be a viable method for film formation. The electron-donating nature of its substituents would lower the required oxidation potential. rsc.org The specific conditions, such as the choice of electrolyte, solvent, and applied potential or current, would need to be optimized to achieve a stable and electronically active polymer film.

| Polymerization Technique | Substrate | Key Findings for Analogues |

| Galvanostatic | Low Carbon Steel | Growth of poly(2,5-dimethylaniline) is characterized by three distinct stages; film morphology depends on current density. iaea.org |

| Potentiodynamic | Carbon Paste Electrode | Resulting poly(2,5-dimethylaniline) shows higher peak currents compared to other methods. researchgate.net |

| Potentiostatic | ITO Glass | Poly(2,5-dimethoxyaniline) films can be deposited for electrochromic applications. scielo.br |

Application in Nanocomposites, e.g., with Carbon Nanotubes

The integration of conducting polymers with nanomaterials like carbon nanotubes (CNTs) creates nanocomposites with enhanced properties. These materials often exhibit superior electrical conductivity and mechanical strength compared to the pure polymer. Research has explicitly shown that 2,5-dimethylaniline is used in the synthesis of nanocomposites where multi-walled carbon nanotubes (MWCNTs) are embedded within a poly(2,5-dimethylaniline) matrix. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The interaction between CNTs and π-conjugated polymers can increase the average localization length of charge carriers, thereby enhancing the electrical conductivity of the composite. nih.gov

These poly(2,5-dimethylaniline)-CNT nanocomposites have found applications in chemical sensing, with chemiresistors based on this material showing promising performance in the detection of acid vapors. researchgate.net Given this precedent, poly(this compound) is a strong candidate for forming similar nanocomposites. The polymer matrix would provide processability and environmental interaction, while the embedded CNTs would create a percolated conductive network essential for electronic applications.

Electrocatalytic Applications

Conducting polymers can also function as electrocatalysts or as supports for catalytic species. Their high surface area and electronic conductivity make them suitable for mediating electrochemical reactions. While direct studies on the electrocatalytic activity of poly(this compound) are lacking, related polymers have shown potential. For example, a modified poly(2,5-dimethylaniline) containing nickel has demonstrated electrocatalytic ability for the oxidation of methanol (B129727), a key reaction in direct methanol fuel cells. researchgate.net This suggests that by incorporating metal nanoparticles or complexes, a poly(this compound) matrix could be engineered for specific catalytic applications.

Environmental Monitoring and Analytical Chemistry

Substituted anilines are important industrial chemicals that are also recognized as environmental contaminants. Their detection and monitoring are crucial for assessing environmental quality and human exposure.

Use as a Marker in Environmental Studies (e.g., VOCs)

Various isomers of dimethylaniline are identified as semi-volatile organic compounds (SVOCs) or volatile organic compounds (VOCs) in environmental studies. nii.ac.jp Specifically, 2,5-dimethylaniline has been detected in sediment samples and, along with other isomers like 2,3-, 2,4-, and 2,6-dimethylaniline (B139824), is known to be present in cigarette smoke and in both indoor and outdoor air. nii.ac.jpulpgc.es Furthermore, 2,6-dimethylaniline has been investigated as a hemoglobin adduct biomarker for bladder cancer, highlighting the toxicological relevance of this class of compounds. researchgate.net

Although this compound is not specifically named in these environmental surveys, the frequent appearance of its isomers makes it a compound of potential interest for environmental monitoring. Its physical properties, derived from its molecular structure, would determine its volatility and partitioning in different environmental compartments. As analytical methods for detecting trace organic pollutants become more advanced, it is plausible that this compound could be identified as a relevant environmental marker or industrial pollutant.

Application as a Standard or Reagent in Chromatography and Spectroscopy

This compound serves as a crucial reference standard and reagent in various analytical techniques, particularly in chromatography and spectroscopy. Its well-defined chemical structure and physical properties allow for its use in the calibration of instruments, validation of analytical methods, and as a starting material in the synthesis of other complex molecules, which are then analyzed.

Use in Chromatography

In the field of analytical chemistry, the separation and quantification of isomeric compounds are of significant importance. Aniline derivatives, including methylated and methoxylated forms, are often analyzed in environmental and industrial samples. The use of this compound as a standard is essential for developing and validating chromatographic methods for such analyses.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):

This compound is commercially available with purity specifications and accompanying analytical data, such as HPLC and LC-MS profiles. ambeed.combldpharm.com This availability makes it suitable as a reference standard for both qualitative and quantitative analysis. In HPLC, it can be used to:

Determine the retention time under specific conditions (e.g., column type, mobile phase composition, flow rate).

Calibrate the detector response to quantify its concentration in a sample.

Serve as a benchmark in the development of separation methods for complex mixtures of aromatic amines.

Research on the analysis of aniline derivatives often employs LC-MS/MS for enhanced sensitivity and selectivity, especially in complex matrices like groundwater. d-nb.info In such methods, a standard like this compound would be used to optimize mass spectrometry parameters, including parent and product ion selection for Multiple Reaction Monitoring (MRM) acquisitions. d-nb.info

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography is another powerful technique for the separation of volatile and semi-volatile compounds like aniline derivatives. The separation of various dimethylaniline isomers has been demonstrated on specialized GC columns. researchgate.net In this context, this compound can be used as a standard to:

Establish its specific retention index and retention time on different stationary phases.

Help resolve co-eluting isomers in complex mixtures, a common challenge in the analysis of industrial chemicals and environmental pollutants. d-nb.info

Calibrate the instrument for the quantitative determination of the analyte.

The following table summarizes typical chromatographic techniques where this compound can be employed as a standard, based on established methods for related aniline derivatives.

Table 1: Application of this compound as a Chromatographic Standard

| Technique | Application as Standard | Purpose | Representative Findings for Related Compounds |

| HPLC | Reference Standard | Method development, retention time confirmation, quantification. | Separation of aromatic amines is crucial for monitoring banned azo dyes in textiles. lcms.cz |

| LC-MS/MS | Calibration Standard | Optimization of MRM transitions, quantification at trace levels. | LC-MS/MS is a sensitive method for analyzing aniline derivatives in groundwater. d-nb.info |

| GC | Reference Standard | Isomer separation, retention index determination. | Specific isomers of dimethylaniline can be effectively separated using specialized columns. researchgate.net |

| GC-MS | Calibration Standard | Identification based on mass spectrum and retention time, quantification. | GC-MS is a common method for analyzing aniline derivatives, though isomer separation can be challenging. d-nb.infolcms.cz |

Use in Spectroscopy

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. This compound, as a pure substance, is used as a reference for various spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for determining the detailed molecular structure of a compound. Chemical suppliers often provide ¹H NMR and ¹³C NMR data for this compound. ambeed.combldpharm.com This standard spectral data is used to:

Confirm the identity and purity of synthesized batches of the compound.

Serve as a reference for researchers synthesizing new molecules from this compound.

Aid in the interpretation of spectra of more complex, related structures.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and elemental composition. The mass spectrum of this compound serves as a fingerprint for its identification. It is particularly useful in LC-MS and GC-MS analyses, where it helps to confirm the identity of the chromatographic peak. d-nb.info

Ultraviolet (UV) Spectroscopy:

Studies on related compounds like aniline and 3,5-dimethylaniline (B87155) investigate their electronic relaxation dynamics using techniques like time-resolved photoelectron imaging after UV excitation. researchgate.net A pure standard of this compound would be essential for acquiring its fundamental UV absorption spectrum and for use in more advanced photophysical studies.

The table below outlines the use of this compound as a spectroscopic standard.

Table 2: Application of this compound as a Spectroscopic Standard

| Technique | Application as Standard | Purpose | Available Data |

| ¹H NMR | Reference Compound | Structural verification, purity assessment. | Spectral data available from chemical suppliers. ambeed.combldpharm.com |

| ¹³C NMR | Reference Compound | Confirmation of carbon skeleton and functional groups. | Spectral data available from chemical suppliers. ambeed.combldpharm.com |

| Mass Spectrometry (MS) | Reference Compound | Molecular weight confirmation, fragmentation pattern analysis for identification. | LC-MS data available from chemical suppliers. ambeed.combldpharm.com |

| UV Spectroscopy | Reference Compound | Determination of absorption maxima (λmax), photophysical studies. | Studies on related anilines highlight the importance of reference spectra. researchgate.net |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Sustainable Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize environmental and financial viability through high-yield, low-waste processes. rasayanjournal.co.in Research into the synthesis of 3-Methoxy-2,5-dimethylaniline is expected to move beyond conventional methods toward more sustainable and scalable alternatives. Future exploration will likely focus on several key areas:

Catalytic Systems: The development of novel catalysts is crucial. This includes exploring the use of reusable, non-toxic catalysts for reactions like amination and methylation. rsc.org Research into using lignin, an abundant biomass polymer, as a methylation agent for producing N,N-dimethylanilines represents a promising sustainable pathway that could be adapted for related compounds. rsc.org

Green Solvents and Conditions: A significant push will be toward replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inacs.org Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication are known to shorten reaction times, increase yields, and simplify product workups, making them ideal for developing eco-friendly protocols. rasayanjournal.co.inuokerbala.edu.iqunivpancasila.ac.id

Continuous Flow Technology: Implementing continuous flow processes, such as slurry-flow technology for amidations in water, can offer superior control over reaction parameters, enhance safety, and allow for efficient, large-scale production with minimal waste. acs.org

| Synthetic Approach | Potential Advantages for this compound Production | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.inunivpancasila.ac.id | Optimization of microwave parameters (power, temperature) for specific reaction steps. |

| Catalytic Hydrogenation | High yields and scalability, low environmental impact if using green catalysts. | Development of cost-effective and recyclable catalysts. |

| Biocatalysis/Lignin Valorization | Use of renewable feedstocks, highly selective transformations. rsc.org | Engineering enzymes or adapting lignin-based methylation for the specific aniline (B41778) structure. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control; reduced waste. acs.org | Designing and optimizing multi-step flow reactors for the complete synthesis. |

Development of Advanced Materials with Tuned Properties

The structural characteristics of this compound make it a valuable building block for a new generation of advanced materials. bldpharm.com Its derivatives can be incorporated into polymers and dyes, leading to materials with precisely controlled electronic, optical, and physical properties.

Future research is anticipated in the following areas:

Conducting Polymers: Aniline derivatives are precursors to conducting polymers like polyaniline. Poly(2,5-dimethoxyaniline) (PDMOA), for example, is noted for its improved solubility in organic solvents. researchgate.net Future work could involve synthesizing copolymers of this compound to study how its specific substitution pattern affects polymer solubility, conductivity, and thermal stability. researchgate.net

Azo Dyes and Pigments: Dimethylaniline derivatives are foundational in the synthesis of azo dyes. smolecule.comresearchgate.netresearchgate.net Research can focus on creating novel dyes from this compound for specialized applications, such as high-performance pigments, materials for optical data storage, or functional textiles with unique colorimetric properties.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of aniline derivatives make them suitable candidates for components in OLED materials. Research could explore the synthesis of molecules incorporating the this compound moiety as part of hole-transporting layers or as hosts for emissive dopants, aiming to improve device efficiency and stability.

Deepening Understanding of Reaction Mechanisms through Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules at an electronic level. pku.edu.cnbohrium.com Applying these methods to this compound can accelerate research by providing insights that are difficult to obtain through experiments alone.

Key research directions include:

Reactivity Prediction: DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites on the molecule. bohrium.comresearchgate.net This information is invaluable for predicting the outcomes of chemical reactions and designing more efficient synthetic pathways.

Mechanism Elucidation: Computational studies can model transition states and reaction energy profiles to elucidate complex reaction mechanisms. mdpi.com For instance, understanding the dissociation dynamics and excited state relaxation pathways through time-resolved photoelectron spectroscopy and supporting calculations can guide the development of photochemically active materials. rsc.org

Property Simulation: Theoretical calculations can predict various physicochemical properties, including electronic spectra, ionization potential, and molecular basicity. pku.edu.cnresearchgate.net This allows for the in-silico screening of potential derivatives for specific applications, such as in advanced materials or pharmacology, thereby saving significant experimental time and resources.

Expanding Pharmacological Applications through Structure-Based Drug Design

The aniline scaffold is present in numerous pharmacologically active compounds. researchgate.net The specific functionalization of this compound provides a unique template for the design of new therapeutic agents. echemi.comontosight.ai

Emerging research opportunities include:

Scaffold for Novel Drugs: The compound can serve as a starting point for creating libraries of derivatives to be screened for various biological activities. ontosight.ai Aniline derivatives have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, the closely related isomer, 3-methoxy-2,6-dimethylaniline, is a key intermediate in the synthesis of the selective PKMYT1 inhibitor Lunresertib, highlighting the potential of this structural class in oncology. acs.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can establish clear SARs. This knowledge is fundamental for optimizing lead compounds to enhance potency and reduce toxicity.

Azo-Based Therapeutic Agents: Azo dyes derived from aniline compounds have demonstrated a range of pharmacological effects, including antibacterial, antifungal, and antioxidant activities. researchgate.net Future work could focus on synthesizing and evaluating azo compounds derived from this compound as potential new medicines. researchgate.net

| Potential Pharmacological Area | Rationale Based on Aniline Derivatives | Future Research Direction |

|---|---|---|

| Anticancer Agents | A related isomer is a key building block for a PKMYT1 inhibitor. acs.org Some aniline derivatives show anticancer properties. ontosight.ai | Design and synthesis of derivatives targeting specific kinases or cancer-related pathways. |

| Antimicrobial Agents | Azo dyes and other aniline derivatives have shown antibacterial and antifungal activity. researchgate.netontosight.ai | Development of novel antimicrobial compounds to combat drug-resistant pathogens. |

| Anti-inflammatory Drugs | Certain aniline derivatives have been investigated for anti-inflammatory effects. ontosight.ai | Screening of a derivative library in cellular models of inflammation. |

| Antioxidants | Azo compounds based on anilines can act as radical scavengers. researchgate.net | Evaluation of the antioxidant capacity of new derivatives and their potential neuroprotective effects. |

Environmental Remediation and Sensing Technologies

While some aniline derivatives can be environmental pollutants, their chemical reactivity can also be harnessed to create technologies for environmental monitoring and remediation. industrialchemicals.gov.au

Future research could be directed toward:

Chemosensors: The aniline structure can be incorporated into larger molecules designed to act as chemosensors for detecting specific environmental pollutants. For example, related compounds have been used to create colorimetric and fluorescent sensors for anions like cyanide in aqueous media. researchgate.net Research can focus on developing sensors based on this compound for the selective detection of heavy metals or organic contaminants.

Degradation Catalysts: Materials derived from this compound, such as specialized polymers or immobilized catalysts, could be developed to aid in the degradation of persistent organic pollutants. The electronic properties of the aniline ring can be tuned to facilitate redox reactions that break down harmful substances.

Genotoxicity Studies and Bioremediation: Understanding the metabolic pathways and potential genotoxicity of dimethylanilines is crucial for assessing their environmental impact. nih.govoup.com This knowledge can inform the development of bioremediation strategies, where microorganisms are used to break down the compound, or to design safer, more biodegradable alternatives.

常见问题

Q. What are the established synthetic routes for 3-Methoxy-2,5-dimethylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination of nitro precursors. For example, substituting a bromine atom in 3-bromo-2,5-dimethylaniline with methoxy groups under alkaline conditions (e.g., using NaOMe/MeOH) is a common route . Optimization includes controlling temperature (70–90°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:methoxide). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Key Properties :

- Molecular Weight : 151.21 g/mol .

- Melting Point : 50–55°C (varies with purity) .

- Density : 1.019 g/cm³ (predicted) .

- Storage : Requires protection from light and oxidation, ideally stored at 2–8°C under nitrogen .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol .

Q. Which analytical methods are most effective for detecting and quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase; detection at 254 nm .

- Electrochemical Sensors : Modified carbon paste electrodes (CPEs) with cationic surfactants (e.g., 1-octanaminium bromide) enable simultaneous detection of structurally similar amines via differential pulse voltammetry (DPV), achieving detection limits as low as 4 × 10⁻⁷ M .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what are its implications for genotoxicity studies?

- Mechanistic Insights : Similar dimethylaniline derivatives (e.g., 3,5-dimethylaniline) form DNA adducts via N-acetoxy intermediates, leading to oxidative DNA damage. Techniques like LC-MS/MS and isotope labeling have identified adducts at guanine residues (e.g., N-(deoxyguanosin-8-yl)-3,5-dimethylaniline) . Contradictions in reported toxicity levels (e.g., EC₅₀ variations) may arise from differences in metabolic activation systems (e.g., S9 liver homogenate vs. CYP450 isoforms) .

Q. What strategies resolve contradictory data in electrochemical detection of this compound and structurally related compounds?

- Experimental Design :

- Surfactant Optimization : Adjust the percentage of cationic surfactants (e.g., 1–5% w/w) in CPEs to improve peak separation. For example, 2% surfactant achieves optimal resolution between this compound and ascorbic acid (ΔEp = 210 mV) .

- pH Dependence : Conduct cyclic voltammetry across pH 3–7 to identify optimal redox activity (e.g., pH 5.0 for maximal current response) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and activation barriers. For example, methoxy groups at the 3-position increase electron density at the 5-position, favoring electrophilic attack. Validation via experimental kinetics (e.g., Hammett plots) confirms meta-directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。